![molecular formula C14H14N2O2S B5842496 N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MSB is a sulfonamide derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders. In
作用機序
N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide exerts its effects through the inhibition of various enzymes and proteins. It has been shown to inhibit carbonic anhydrase, which is involved in the regulation of pH in the body. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been shown to increase the levels of acetylcholine, which is a neurotransmitter involved in cognitive function.
実験室実験の利点と制限
N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been shown to have low toxicity and is well-tolerated in animal studies. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been found to have good solubility in water and organic solvents, making it easy to work with in the lab. However, N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide also has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide also has poor stability in aqueous solutions, which can make it difficult to store and transport.
将来の方向性
There are several future directions for the research on N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide. One direction is to study its potential use in the treatment of cancer. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to study its potential use in the treatment of neurological disorders. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been shown to increase the levels of acetylcholine, which is involved in cognitive function, and further studies are needed to determine its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to optimize the synthesis method of N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide and to develop more stable formulations for its use in lab experiments and clinical trials.
Conclusion:
In conclusion, N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in the field of medicine. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide exerts its effects through the inhibition of various enzymes and proteins. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide, including its potential use in the treatment of cancer and neurological disorders, as well as the optimization of its synthesis method and formulation.
合成法
N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 2-methylbenzenesulfonyl chloride with potassium phthalimide, followed by the reaction with ammonium chloride and sodium hydroxide. The resulting compound is then treated with benzoyl chloride to obtain N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide. The synthesis method has been optimized to yield high purity and yield of N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide.
科学的研究の応用
N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N'-(2-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-11-7-5-6-10-13(11)19(17,18)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNVZMNSHZSMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

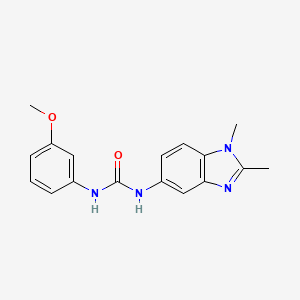
![[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile](/img/structure/B5842424.png)
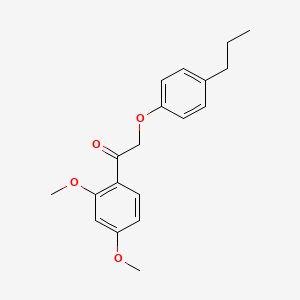
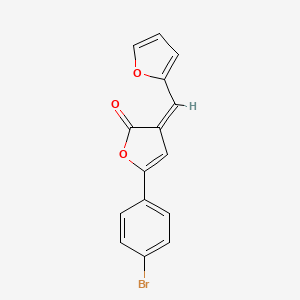
![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)
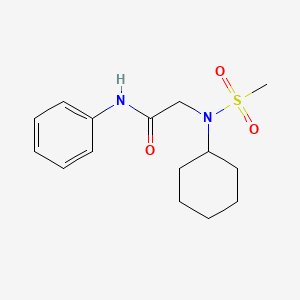
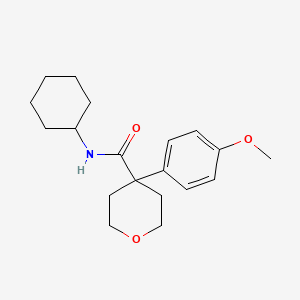
![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
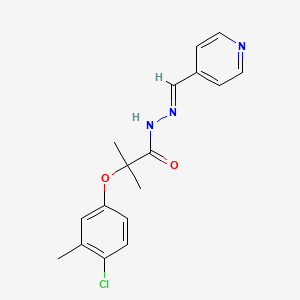
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
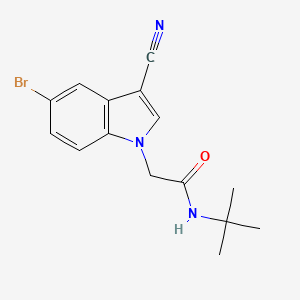
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)